molecular formula C7H8N2O3 B2904206 4-Methoxy-6-methylpyrimidine-5-carboxylic acid CAS No. 1367988-23-5

4-Methoxy-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B2904206
CAS No.: 1367988-23-5
M. Wt: 168.152
InChI Key: ILJVSIMCNNJQKP-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-6-methylpyrimidine with a carboxylating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4-Methoxy-6-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-6-methylpyrimidine-4-carboxylic acid
  • 4-Methoxy-5-methylpyrimidine-6-carboxylic acid
  • 6-Methoxy-4-methylpyrimidine-5-carboxylic acid

Uniqueness

4-Methoxy-6-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-6-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(7(10)11)6(12-2)9-3-8-4/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJVSIMCNNJQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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